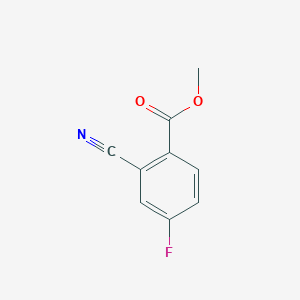

Methyl 2-cyano-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYCPVRVZPDHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433727 | |

| Record name | METHYL 2-CYANO-4-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127510-96-7 | |

| Record name | Benzoic acid, 2-cyano-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-CYANO-4-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl 2-cyano-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of Methyl 2-cyano-4-fluorobenzoate, a chemical compound of interest in research and development. Due to a lack of extensive published data for this specific isomer, this document also outlines standardized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| CAS Number | 127510-96-7 | [1] |

| PubChem CID | 9989818 | [1][2] |

| Synonyms | Benzoic acid, 2-cyano-4-fluoro-, methyl ester; 2-Cyano-4-fluorobenzoic acid methyl ester | [1] |

Experimental Protocols for Physical Property Determination

To ascertain the precise physical properties of this compound, the following established experimental methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end. The packing should be compact to ensure uniform heat transfer.

-

Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder and a thermometer or an electronic temperature sensor, is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point provides insight into the volatility of a substance.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small quantity of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the liquid.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a thermometer are used. The Thiele tube's design facilitates uniform heating by convection currents.

-

Procedure: The sample tube is attached to the thermometer and immersed in the oil bath within the Thiele tube. The apparatus is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the oil bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to its volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a small glass flask with a precise volume, is used. An analytical balance is required for accurate mass measurements.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with the substance (if liquid) or a known mass of the solid is placed inside.

-

For a solid, the pycnometer is then filled with a liquid of known density in which the solid is insoluble.

-

The mass of the pycnometer and its contents is measured.

-

-

Calculation: The volume of the substance is determined by the displacement of the liquid of known density. The density is then calculated by dividing the mass of the substance by its volume.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its application in drug development and other research areas.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

-

Solvent Selection: A range of standard laboratory solvents should be used, including but not limited to water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

A small, accurately weighed amount of this compound is placed in a test tube.

-

A measured volume of the selected solvent is added incrementally.

-

The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature.

-

-

Observation: The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For a more quantitative measure, the maximum mass of solute that dissolves in a specific volume of solvent to form a saturated solution is determined.

Logical Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

A Technical Guide to Methyl 2-cyano-4-fluorobenzoate: Properties, Synthesis, and Application in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 2-cyano-4-fluorobenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth information on its chemical properties, detailed experimental protocols for its synthesis, and its role in the synthesis of targeted therapies.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 127510-96-7[1][2] |

| Molecular Formula | C₉H₆FNO₂[1][2] |

| Molecular Weight | 179.15 g/mol [1][2] |

Quantitative Data Summary

A compilation of the physico-chemical data for this compound is presented below. These properties are crucial for its handling, reaction optimization, and integration into synthetic workflows.

| Property | Value | Source |

| Melting Point | 92-93 °C | [1] |

| Boiling Point | 293.3±25.0 °C (Predicted) | [1] |

| Density | 1.28±0.1 g/cm³ (Predicted) | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.18 (dd, 1H, J = 9.0, 5.5 Hz), 7.50 (dd, 1H, J = 8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H) | [1] |

Experimental Protocol: Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves a cyanation reaction of a corresponding chloro-substituted precursor.

Materials:

-

Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)

-

Copper(I) cyanide (5.22 g, 58.3 mmol)

-

2-Methylpyrrolidone (30 mL)

-

Ethyl acetate

-

Water

-

Sodium sulfate

-

Nitrogen gas

Procedure:

-

A 100-mL single-necked round-bottomed flask is equipped with a magnetic stirrer.

-

The flask is charged with Methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide, and 2-methylpyrrolidone after being purged with nitrogen.[1]

-

The reaction mixture is heated to 195 °C for 1.5 hours.[1]

-

After heating, the mixture is cooled to room temperature and then poured into 600 mL of water.[1]

-

A solution of sodium cyanide (3.00 g, 61.2 mmol) in 110 mL of water is added to the resulting solid, and the mixture is stirred at room temperature for 50 minutes.[1] The resulting suspension is filtered, and the filter cake is washed with 100 mL of water.

-

Ethyl acetate (500 mL) is added to the filtrate, and the layers are separated. The aqueous phase is extracted twice with 10 mL of ethyl acetate.[1]

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The resulting residue is purified by fast chromatography to yield the final product, this compound, as a white solid.[1]

Application in Drug Development: Synthesis of PARP Inhibitor Intermediates

Substituted fluorobenzoates are crucial building blocks in the synthesis of various pharmaceuticals. A notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which are targeted cancer therapies. The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for PARP inhibitors, starting from a related fluorobenzoate derivative.

Caption: Synthetic workflow for a key intermediate of the PARP inhibitor Olaparib.

References

Spectroscopic Profile of Methyl 2-cyano-4-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆FNO₂ with a molecular weight of 179.15 g/mol .[1] The spectroscopic data presented below provides confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.18 | dd | 9.0, 5.5 | 1H | Aromatic H |

| 7.50 | dd | 8.0, 2.5 | 1H | Aromatic H |

| 7.38 | m | - | 1H | Aromatic H |

| 4.01 | s | - | 3H | -OCH₃ |

Data acquired in CDCl₃ at 500 MHz.[1]

¹³C NMR: Carbon NMR spectroscopy identifies the different carbon environments within the molecule. Due to the lack of directly available experimental data for this compound, the following are predicted chemical shifts based on spectroscopic data of structurally similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (ester) |

| ~163 (d) | C-F |

| ~134 (d) | Aromatic CH |

| ~120 (d) | Aromatic CH |

| ~118 (d) | Aromatic C-CN |

| ~116 | C≡N |

| ~115 (d) | Aromatic C-COOCH₃ |

| ~53 | -OCH₃ |

Predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to be as follows:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2230 | Medium-Strong | C≡N (nitrile) stretch |

| ~1730 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation |

| 179 | [M]⁺, Molecular ion |

| 148 | [M - OCH₃]⁺ |

| 120 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 500 MHz for protons. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules, where the sample is bombarded with a high-energy electron beam.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

In-Depth Technical Guide: Synthesis of Methyl 2-cyano-4-fluorobenzoate from 4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthesis of Methyl 2-cyano-4-fluorobenzoate, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available 4-fluorobenzoic acid. The described synthetic pathway involves four key transformations: esterification, regioselective nitration, reduction of the nitro group, and a final Sandmeyer cyanation. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Overall Synthetic Scheme

The synthesis of this compound from 4-fluorobenzoic acid is accomplished through the following four-step reaction sequence:

The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the journey from a simple starting material to a life-saving drug is paved with a series of crucial molecular milestones known as key intermediates. These molecules represent strategic stages in a synthetic route, often embodying a significant portion of the final drug's structural complexity. Their efficient and stereocontrolled synthesis is paramount to the economic viability and ultimate success of a pharmaceutical product. This guide provides an in-depth technical exploration of the synthesis and significance of key intermediates for several blockbuster drugs, complete with detailed experimental protocols, quantitative data, and visualizations of their biological targets' signaling pathways.

Section 1: Atorvastatin - The Battle Against Cholesterol

Atorvastatin, marketed as Lipitor, is a member of the statin class of drugs that revolutionized the management of hypercholesterolemia. It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1][2]

Signaling Pathway: HMG-CoA Reductase

The inhibition of HMG-CoA reductase by atorvastatin leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[1][3]

Key Intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

The synthesis of atorvastatin heavily relies on the chiral intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. This intermediate provides the crucial stereochemistry for the dihydroxyheptanoic acid side chain, which mimics the natural substrate of HMG-CoA reductase.[4][5]

Quantitative Data for Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee | Reference |

| Asymmetric Hydrogenation | Ethyl 4-chloro-3-oxobutanoate | Ru-BINAP complex | Methanol | 50 | 12 | >95 | >99% ee | [4] |

| Cyanation | (S)-ethyl 4-chloro-3-hydroxybutanoate | Halohydrin dehalogenase (HHDH) | Aqueous buffer | Ambient | - | 96 | >99.5% ee | [6] |

| Paal-Knorr Condensation | Diketone & Amine Intermediate | Pivalic Acid | Toluene/Heptane | Reflux | 48 | ~90 | >99% | [7] |

Experimental Protocol: Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate [1]

-

Preparation of ethyl (S)-4-chloro-3-hydroxybutanoate: To a solution of ethyl 4-chloroacetoacetate in methanol, a Ru-BINAP catalyst is added. The mixture is hydrogenated under pressure at 50°C for 12 hours. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the chiral alcohol with an enantiomeric excess greater than 99%.

-

Formation of the hydroxynitrile: The chiral alcohol is treated with a halohydrin dehalogenase enzyme in an aqueous buffer containing sodium cyanide. The reaction proceeds at ambient temperature to yield the corresponding hydroxynitrile with high stereoselectivity.

-

Acetonide protection: The diol is protected as its acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in acetone.

-

Reduction of the nitrile: The nitrile is reduced to the primary amine using a reducing agent such as Raney Nickel under a hydrogen atmosphere.

-

Work-up and purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the pure intermediate.

Section 2: Sildenafil - A Targeted Approach to Erectile Dysfunction

Sildenafil, sold under the brand name Viagra, was the first oral treatment for erectile dysfunction. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[8][9]

Signaling Pathway: PDE5 Inhibition

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. PDE5 breaks down cGMP, terminating the erection. Sildenafil inhibits PDE5, leading to elevated cGMP levels and prolonged erections.[8][10]

Key Intermediate: 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide

A crucial intermediate in the synthesis of sildenafil is 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. This pyrazole derivative forms the core of the sildenafil molecule.[11][12]

Quantitative Data for Synthesis

| Step | Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Nitration | 1-methyl-3-n-propylpyrazole-5-carboxamide | Conc. HNO₃ / Conc. H₂SO₄ | Dichloromethane | <15 | 1 | 95 | [13] |

| Reduction | 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | Pd/C, H₂ | Ethyl acetate | Ambient | - | - | [14] |

| Alternative Reduction | 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | Ammonium formate, metal catalyst | - | - | - | 39.3 (overall) | [11] |

Experimental Protocol: Synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide [13]

-

Nitration: To a solution of 1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g) in dichloromethane (50 mL) cooled to below 15°C, concentrated nitric acid (25 g) is added dropwise. After stirring for 40 minutes, concentrated sulfuric acid (5 g) is added dropwise while maintaining the temperature below 15°C. The reaction is stirred at 20-25°C until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the organic layer is separated, washed with water, dried, and concentrated to yield 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (20.1 g, 95% yield).

-

Reduction: The nitro-intermediate is dissolved in ethyl acetate and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

Work-up and purification: Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization to afford the desired 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Section 3: Oseltamivir - Combating Influenza

Oseltamivir, marketed as Tamiflu, is an antiviral drug used to treat and prevent influenza A and B viruses. It is a neuraminidase inhibitor, preventing the virus from budding and spreading from infected cells.[15][16]

Signaling Pathway: Neuraminidase and Viral Replication

Neuraminidase is a viral surface enzyme that cleaves sialic acid residues from the host cell membrane, allowing the release of newly formed viral particles. By inhibiting neuraminidase, oseltamivir traps the viruses on the surface of the infected cell, preventing their release and subsequent infection of other cells.[15][17]

Key Intermediate: Shikimic Acid-Derived Epoxide

The industrial synthesis of oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from star anise. A key intermediate derived from shikimic acid is a chiral epoxide, which sets the stereochemistry for the final drug molecule.[18][19]

Quantitative Data for Synthesis

| Step | Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Epoxidation | Shikimic acid derivative | m-CPBA | Dichloromethane | 0 to rt | 4 | 89-93 | [20] |

| Azide Opening | Epoxide | NaN₃, NH₄Cl | Ethanol/Water | Reflux | - | 52-55 | [20][21] |

Experimental Protocol: Synthesis of the Shikimic Acid-Derived Azido-alcohol [20][21]

-

Epoxidation: A suitable protected derivative of shikimic acid is dissolved in dichloromethane and treated with meta-chloroperoxybenzoic acid (m-CPBA) at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then washed with a solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the epoxide.

-

Regioselective Azide Opening: The epoxide intermediate is dissolved in ethanol. In a separate flask, a solution of sodium azide and ammonium chloride in water is prepared. The aqueous azide solution is added to the solution of the epoxide. The reaction mixture is heated to reflux and monitored by TLC.

-

Work-up and purification: Once the starting material is consumed, the reaction is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the azido-alcohol intermediate.

Section 4: Imatinib - A Revolution in Cancer Therapy

Imatinib, sold as Gleevec, is a tyrosine kinase inhibitor used to treat multiple cancers, most notably chronic myeloid leukemia (CML). It targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active and drives the proliferation of cancer cells.[22][23]

Signaling Pathway: BCR-ABL Tyrosine Kinase

The BCR-ABL oncoprotein activates a number of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its activity and shutting down these downstream signals.[10][22]

Key Intermediate: 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride

The synthesis of imatinib involves the coupling of a pyrimidine-aniline core with a side chain derived from 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride.[17][24]

Quantitative Data for Synthesis

| Step | Reactants | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Alkylation | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | NaHCO₃ | DMF | 30 | 2 | >95 | [17] |

| Conversion to Acid Chloride | 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | Thionyl chloride or Oxalyl chloride | - | - | - | - | Standard procedure |

Experimental Protocol: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid [17]

-

Alkylation: In a reactor, 4-(chloromethyl)benzoic acid (100 g), N-methylpiperazine (60 g), and sodium bicarbonate (49 g) are combined in N,N-dimethylformamide (350 mL). The mixture is stirred at 30°C for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature. The product, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, can be isolated and purified. In some procedures, the subsequent conversion to the acid chloride is performed in situ.

-

Formation of the Acid Chloride: The benzoic acid derivative is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the corresponding benzoyl chloride, which is then used in the subsequent coupling reaction to form imatinib.

Section 5: Sofosbuvir - A Direct-Acting Antiviral for Hepatitis C

Sofosbuvir, marketed as Sovaldi, is a cornerstone of modern hepatitis C virus (HCV) therapy. It is a direct-acting antiviral that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3]

Signaling Pathway: NS5B Polymerase and Viral Replication

The NS5B polymerase is responsible for synthesizing new copies of the viral RNA genome. Sofosbuvir is a prodrug that is metabolized in the body to its active triphosphate form. This active form mimics a natural nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase, causing chain termination and halting viral replication.[3][25]

Key Intermediate: 2'-Deoxy-2'-fluoro-2'-C-methyluridine

The synthesis of sofosbuvir relies on the preparation of a key fluorinated nucleoside intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine. This intermediate contains the crucial modifications to the ribose sugar that are responsible for its activity and selectivity.[4][26]

Quantitative Data for Synthesis

| Step | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Condensation | Protected fluororibose, silylated uracil | Lewis Acid (e.g., SnCl₄) | Halogenated solvent (e.g., chloroform) | 40-120 | - | - |

| Deprotection | Dibenzoyl uridine intermediate | Ammonia in methanol | Methanol | rt | 78 (from protected cytidine) | [2] |

Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyluridine [2][4]

-

Glycosylation: A protected fluororibose derivative is condensed with a silylated uracil in the presence of a Lewis acid catalyst, such as tin tetrachloride, in a halogenated solvent like chloroform. The reaction is heated to drive the formation of the N-glycosidic bond.

-

Deprotection: The protecting groups on the nucleoside are removed. For example, benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol at room temperature.

-

Work-up and purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired 2'-deoxy-2'-fluoro-2'-C-methyluridine.

Section 6: Common Methodologies in Intermediate Synthesis

The synthesis of complex medicinal compounds often relies on a toolbox of robust and versatile chemical reactions. The following are brief overviews of two such reactions that are frequently employed in the construction of key pharmaceutical intermediates.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[27][28] This reaction is a key step in the synthesis of atorvastatin.[29]

Experimental Protocol: General Paal-Knorr Pyrrole Synthesis [15][27]

-

Reaction Setup: A 1,4-dicarbonyl compound and a primary amine (or a source of ammonia) are dissolved in a suitable solvent, such as toluene or acetic acid.

-

Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid, is often added to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the pure pyrrole derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in medicinal chemistry.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: An organohalide, an organoboron compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined in a reaction vessel.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

-

Reaction Conditions: The mixture is heated with stirring for a period of time, and the progress of the reaction is monitored by an appropriate analytical technique.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

This guide has provided a glimpse into the critical role of key intermediates in the synthesis of some of the most important medicinal compounds of our time. The development of efficient and innovative synthetic routes to these intermediates will continue to be a major focus of research in the pharmaceutical industry, driving the discovery and development of the next generation of life-saving drugs.

References

- 1. internationaljournalssrg.org [internationaljournalssrg.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 4. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

- 5. Ring-opening and ring-closing reactions of a shikimic acid-derived substrate leading to diverse small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 18. iiste.org [iiste.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. rgmcet.edu.in [rgmcet.edu.in]

- 28. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 29. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 2-cyano-4-fluorobenzoate Derivatives in the Development of Modern Agrochemicals

An In-depth Technical Guide for Researchers and Agrochemical Scientists

The development of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast landscape of chemical intermediates, fluorinated benzoic acid derivatives have emerged as crucial building blocks for the synthesis of highly active herbicides. This technical guide delves into the significant role of structures related to Methyl 2-cyano-4-fluorobenzoate in the creation of a new class of synthetic auxin herbicides, specifically the arylpicolinates. This document will provide a comprehensive overview of their synthesis, mode of action, efficacy, and the experimental protocols relevant to their development, tailored for an audience of researchers, scientists, and professionals in the field of drug and agrochemical development.

Introduction to Arylpicolinate Herbicides

A new class of synthetic auxin herbicides, the arylpicolinates, has been developed to provide broadleaf weed control in various crops. Two prominent examples are halauxifen-methyl and florpyrauxifen-benzyl, which have demonstrated high efficacy at low use rates.[1][2] These compounds are characterized by a 6-aryl-picolinate scaffold, and their synthesis relies on key intermediates that share structural similarities with this compound, highlighting the importance of this chemical motif in modern herbicide discovery.

Synthesis of Arylpicolinate Herbicides

While a direct synthetic route from this compound to the final herbicide products is not extensively documented in publicly available literature, the synthesis of these complex molecules involves key precursors and reactions where similar structural features are essential. The core of the arylpicolinate synthesis is the formation of the biaryl system, typically achieved through a Suzuki cross-coupling reaction.[3][4]

A representative synthetic approach involves the coupling of a substituted picolinate with a functionalized phenylboronic acid. For instance, the synthesis of halauxifen-methyl starts from 2-chloro-6-fluoroanisole, which is converted to a boronic acid intermediate. This intermediate is then coupled with a suitable pyridine derivative.[3][4] Similarly, the synthesis of florpyrauxifen-benzyl involves the coupling of a 4,5-difluoro-6-arylpicolinate derivative.[5][6]

Key Synthetic Reactions and Intermediates

The general synthetic strategy for arylpicolinate herbicides underscores the importance of halogenated and functionalized benzene and pyridine rings. The cyano and fluoro groups, as present in this compound, are critical for modulating the electronic properties and reactivity of the molecules during synthesis and for the final biological activity of the herbicide.

Below is a generalized workflow for the synthesis of an arylpicolinate herbicide, emphasizing the key Suzuki coupling step.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of arylpicolinate herbicides.[7][8][9]

Materials:

-

Aryl halide (e.g., substituted methyl picolinate) (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.

-

Purge the flask with an inert gas (N2 or Ar) for 10-15 minutes.

-

Under the inert atmosphere, add the solvent and degas the mixture for another 10 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mode of Action: Synthetic Auxins Targeting the AFB5 Receptor

Halauxifen-methyl and florpyrauxifen-benzyl belong to the synthetic auxin class of herbicides (WSSA Group 4).[10] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible species.[11][12]

The molecular mechanism of action involves the auxin signaling pathway. In this pathway, auxin binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological responses.[13][14]

A key feature of the arylpicolinate herbicides is their differential binding affinity to the various TIR1/AFB receptors. Research has shown that halauxifen-methyl and florpyrauxifen-benzyl have a high affinity for the AFB5 receptor, which distinguishes them from other synthetic auxin herbicides and the natural auxin IAA.[10][15][16] This unique binding profile may contribute to their high potency and specific weed control spectrum.

Efficacy and Performance Data

Arylpicolinate herbicides have demonstrated excellent control of a wide range of broadleaf weeds, including many that have developed resistance to other herbicide modes of action, such as glyphosate-resistant (GR) horseweed.[17][18]

Efficacy of Halauxifen-methyl

The following table summarizes the efficacy of halauxifen-methyl, alone and in tank mixtures, against several key weed species.

| Target Weed | Herbicide Treatment | Application Rate (g a.e./ha) | Control (%) at 21-35 DAT | Reference |

| Glyphosate-Resistant Horseweed | Halauxifen-methyl | 5 | 90 | [17] |

| Halauxifen-methyl + 2,4-D | 5 + 560 | 87-97 | [17] | |

| Halauxifen-methyl + Dicamba | 5 + 280 | 87-97 | [17] | |

| Common Ragweed | Halauxifen-methyl | 5 | 93 | [17] |

| Halauxifen-methyl + Glyphosate | 5 + 560 | 91-97 | [17] | |

| Giant Ragweed | Halauxifen-methyl | 5 | 73 | [17] |

| Halauxifen-methyl + 2,4-D | 5 + 560 | 86-98 | [17] | |

| Redroot Pigweed | Halauxifen-methyl | 5 | 62 | [17] |

| Halauxifen-methyl + Dicamba | 5 + 280 | 89-98 | [17] | |

| Complex Weeds in Wheat | Halauxifen-methyl + Florasulam | 10.20 | Significantly reduced weed density and dry weight | [19] |

Efficacy and Crop Selectivity of Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is particularly effective for weed control in rice.[20][21] The tables below present data on its efficacy and selectivity.

Table 2: Efficacy of Florpyrauxifen-benzyl on Aquatic Weeds in Rice Production

| Target Weed | Herbicide Treatment | Application Rate (g a.i./ha) | Control (%) at 42 DAT | Reference |

| Alligatorweed | Florpyrauxifen-benzyl | 14.3 or higher | ≥ 84 | [22] |

| Ducksalad | Florpyrauxifen-benzyl | 7.3 or higher | 98-99 | [22] |

| Grassy Arrowhead | Florpyrauxifen-benzyl | 14.3 or higher | ≥ 94 | [22] |

| Pickerelweed | Florpyrauxifen-benzyl | 14.3 or higher | ≥ 84 | [22] |

| Floating primrose-willow | Florpyrauxifen-benzyl | All rates | < 50 | [22] |

Table 3: Crop Selectivity of Florpyrauxifen-benzyl in Rice

| Rice Growth Stage at Application | Application Rate (g a.i./ha) | Planting Time | Maximum Plant Injury (%) | Yield Reduction | Reference |

| V2 (2-leaf stage) | 30 | Early | Higher injury | No | [20][23] |

| V6 (6-leaf stage) | 60 | Late | Lower injury | No | [20][23] |

| R0 (Panicle initiation) | 30 and 60 | All | Lower injury | No | [20][23] |

Conclusion

Chemical intermediates with structures analogous to this compound are integral to the synthesis of the innovative arylpicolinate class of herbicides. These herbicides, including halauxifen-methyl and florpyrauxifen-benzyl, represent a significant advancement in weed management technology. Their unique mode of action, characterized by a high affinity for the AFB5 auxin receptor, provides a powerful tool for controlling a broad spectrum of problematic weeds, including those resistant to other herbicide classes. The high efficacy at low application rates and favorable crop selectivity profiles make them valuable components of integrated weed management programs. Continued research into the synthesis and optimization of such molecules will be crucial for the development of the next generation of sustainable and effective crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 5. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 6. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. corteva.com [corteva.com]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]

- 19. journalijpss.com [journalijpss.com]

- 20. researchgate.net [researchgate.net]

- 21. Florpyrauxifen-Benzyl Selectivity to Rice [ideas.repec.org]

- 22. repository.lsu.edu [repository.lsu.edu]

- 23. mdpi.com [mdpi.com]

Stability and Storage of Methyl 2-cyano-4-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-cyano-4-fluorobenzoate (CAS No. 127510-96-7). Due to the limited availability of specific stability studies for this compound, this document combines reported data with established chemical principles governing the stability of its core functional groups: a methyl ester, an aromatic nitrile, and a fluorinated benzene ring. This guide is intended to inform handling, storage, and experimental design for researchers and professionals in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior and stability.

| Property | Value | Reference |

| CAS Number | 127510-96-7 | [1] |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 92-93 °C | [1] |

| Boiling Point | 293.3 ± 25.0 °C (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][2][3][4] |

Recommended Storage and Handling

Based on information from chemical suppliers and the compound's chemical nature, the following storage and handling procedures are recommended to ensure its integrity:

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place at room temperature.[1][2][3][4] Protect from moisture and light to minimize potential degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.

A logical workflow for the proper handling and storage of this compound is illustrated in the diagram below.

Caption: A flowchart for the proper handling and storage of this compound.

Potential Degradation Pathways

While specific forced degradation studies on this compound are not publicly available, an understanding of its potential degradation pathways can be inferred from the reactivity of its functional groups. The primary routes of degradation are likely to be hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for methyl benzoates.[5][6] The presence of a cyano group ortho to the ester may influence the rate of hydrolysis due to electronic and steric effects.

The anticipated hydrolysis products are 2-cyano-4-fluorobenzoic acid and methanol.

Caption: The potential hydrolysis pathway of this compound.

Photolytic Degradation

Fluorinated aromatic compounds can be susceptible to photolytic degradation. The carbon-fluorine bond can be cleaved under UV irradiation, leading to defluorination.[7][8] The presence of other chromophoric groups, such as the ester and nitrile, may influence the compound's absorption of light and subsequent photochemical reactions. Degradation products could include a variety of defluorinated and rearranged species.

Thermal Degradation

Aromatic nitriles are known for their high thermal stability.[9][10] Significant degradation is not expected at typical storage or handling temperatures. At elevated temperatures, decomposition of the ester and nitrile functionalities could occur.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted. The following are generalized protocols that can be adapted for this purpose.

Solution State Stability

Objective: To assess the stability of the compound in solution under various stress conditions.

Protocol:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

-

Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating analytical method.

Solid-State Stability

Objective: To evaluate the stability of the compound in its solid form.

Protocol:

-

Place a known amount of solid this compound in open and closed containers.

-

Thermal Stability: Expose the samples to elevated temperatures (e.g., 60 °C, 80 °C).

-

Humidity Stress: Expose the samples to a high-humidity environment (e.g., 75% RH).

-

Photostability: Expose the solid samples to a calibrated light source.

-

At specified time points, dissolve the samples in a suitable solvent.

-

Analyze the samples using a stability-indicating analytical method.

A general workflow for conducting a forced degradation study is presented below.

Caption: A generalized workflow for conducting forced degradation studies.

Recommended Analytical Methods

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. While a validated method for this specific compound is not available in the literature, the following techniques are recommended for development and validation:

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) would be a good starting point for method development. A photodiode array (PDA) detector would be beneficial for assessing peak purity and identifying potential degradants.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be suitable for analyzing the compound and its volatile degradation products. Derivatization may be necessary for non-volatile degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify degradation products. ¹⁹F NMR would be particularly useful for tracking changes related to the fluorine atom.

Summary and Conclusions

The stability of this compound is critical for its use in research and development. While specific stability data is limited, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. The primary recommendations are to store the compound in a cool, dry, and dark environment in a tightly sealed container. The main potential degradation pathway is likely hydrolysis of the ester group. For critical applications, it is highly recommended to perform in-house stability studies using the protocols outlined in this guide to ensure the material's quality and integrity over time.

References

- 1. This compound CAS#: 127510-96-7 [m.chemicalbook.com]

- 2. Methyl 3-cyano-4-fluorobenzoate, CasNo.676602-31-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 3. amfluoro.com [amfluoro.com]

- 4. bldpharm.com [bldpharm.com]

- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Safety precautions and handling of Methyl 2-cyano-4-fluorobenzoate.

An In-Depth Technical Guide to the Safe Handling of Methyl 2-cyano-4-fluorobenzoate

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, containing a cyano group and a fluorine atom, suggests that it may possess unique chemical reactivity and biological activity. This guide provides a detailed overview of the known and inferred safety precautions, handling procedures, and emergency responses for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, data from analogous compounds, such as other fluorinated and cyanated benzoic acid derivatives, suggest potential for significant health hazards. Based on information for related compounds, the following hazards should be assumed[1][2]:

-

Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

GHS Hazard Statements (Inferred from related compounds):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO₂ | [3][4] |

| Molecular Weight | 179.15 g/mol | [3] |

| CAS Number | 127510-96-7 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 104-106 °C | [3] |

| Boiling Point | 293.3 ± 25.0 °C (Predicted) | [3] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | Sealed in dry, Room Temperature | [3] |

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation. Place in a suitable, labeled container for disposal.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

First Aid Decision Pathway for Exposure

Caption: Decision pathway for first aid following exposure.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-cyano-4-fluorobenzoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-4-fluorobenzoate is a highly versatile aromatic building block utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). The strategic placement of two potent electron-withdrawing groups—a cyano group and a methyl ester group—ortho and meta to a fluorine atom, respectively, renders the C4 position exceptionally susceptible to attack by a wide array of nucleophiles. This guide provides a detailed examination of this reactivity profile, outlining the underlying mechanistic principles, offering representative quantitative data, presenting detailed experimental protocols, and visualizing the key chemical transformations and workflows.

Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a competent leaving group in this context.

The rate-determining step is typically the formation of the stabilized Meisenheimer complex. The high electronegativity of the fluorine atom makes the attached carbon highly electrophilic and thus prone to attack.

Role of Activating Groups: The presence of the cyano (-CN) and methyl ester (-COOCH₃) groups is critical for activating the benzene ring towards nucleophilic attack. These electron-withdrawing groups delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction. The ortho-position of the cyano group is particularly effective in stabilizing the negative charge that develops on the ipso-carbon during the nucleophilic attack.

dot

Caption: Logical relationship of substituent effects on SNAr reactivity.

Reactivity with Various Classes of Nucleophiles

This compound reacts efficiently with a range of soft and hard nucleophiles. The general transformation is the displacement of the C4-fluoride to form a new C-Nucleophile bond.

-

N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are excellent nucleophiles for this substrate. These reactions typically proceed under mild conditions, often requiring a weak base like potassium carbonate (K₂CO₃) or a tertiary amine base (e.g., triethylamine) to neutralize the HF formed. The products are valuable N-aryl derivatives.

-

O-Nucleophiles (Alcohols & Phenols): Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), readily displace the fluoride to form aryl ethers. Anhydrous conditions are necessary due to the strong basicity of the reagents.

-

S-Nucleophiles (Thiols): Thiolates, formed by deprotonating thiols with a suitable base, are highly potent nucleophiles and react smoothly with the substrate to yield thioethers. These reactions are often very rapid and high-yielding.

Quantitative Data: Representative SNAr Reactions

| Nucleophile | Reagents & Conditions | Product Class | Representative Yield |

| Piperidine | K₂CO₃, DMF, 80 °C | N-Aryl Amine | >90% |

| Aniline | K₂CO₃, DMSO, 100 °C | N-Aryl Amine | ~85-95% |

| Sodium Methoxide | NaH, Methanol, THF, 60 °C | Aryl Ether | >90% |

| Phenol | K₂CO₃, DMF, 120 °C | Aryl Ether | ~80-90% |

| Thiophenol | K₂CO₃, DMF, 25-50 °C | Thioether | >95% |

| Sodium Azide | NaN₃, DMSO, 100 °C | Aryl Azide | ~90% |

Yields are based on typical outcomes for SNAr reactions on fluoroarenes activated by ortho-cyano or para-nitro groups and should be considered illustrative.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for conducting SNAr reactions with this compound.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration).

-

Reagent Addition: Add the amine nucleophile (e.g., piperidine, 1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 4-(piperidin-1-yl)-2-cyanobenzoate.

Protocol 2: Reaction with an Alcohol or Thiol Nucleophile (e.g., Methanol or Thiophenol)

-

Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suitable anhydrous solvent such as Tetrahydrofuran (THF) or DMF.

-

Nucleophile Generation:

-

For Alcohols: Add the alcohol (1.5 eq) to the solvent. At 0 °C (ice bath), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

For Thiols: Add the thiol (1.1 eq) and a base like potassium carbonate (1.5 eq) to the solvent and stir.

-

-

Reagent Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the nucleophile solution.

-

Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C may be required, depending on the nucleophile) and monitor its completion by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting residue by flash chromatography or recrystallization.

dot

Caption: A typical experimental workflow for an SNAr reaction.

Mandatory Visualization: SNAr Mechanism

The following diagram illustrates the detailed mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).

dot

Caption: The addition-elimination mechanism of SNAr.

Conclusion

This compound exhibits a highly predictable and efficient reactivity profile centered on the Nucleophilic Aromatic Substitution mechanism. The synergistic electronic activation provided by the ortho-cyano and meta-ester functionalities makes it an excellent electrophile for reactions with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles. The protocols and data presented herein demonstrate its utility as a robust building block for the synthesis of complex, functionalized aromatic compounds, making it a valuable tool for professionals in drug discovery and chemical research.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-cyano-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of kinase inhibitors, utilizing Methyl 2-cyano-4-fluorobenzoate as a versatile starting material. The protocols focus on the construction of key heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and aminopyrimidines, which are prevalent in numerous clinically relevant kinase inhibitors.

Introduction

This compound is a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors. Its activated fluoro-aromatic ring is amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. The strategically positioned cyano and methyl ester groups can then be utilized in cyclization reactions to form the core heterocyclic structures of many kinase inhibitors. This document outlines detailed protocols for these key transformations and presents representative biological data for the resulting classes of compounds.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors featuring pyrazolo[3,4-d]pyrimidine and aminopyrimidine scaffolds. While not all of these compounds are synthesized directly from this compound, their inhibitory activities are indicative of the potential of the described synthetic routes.

Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| PP1 | Src Family Kinases | 5 | - | - |

| Compound 8j | Src/Bcr-Abl | 10 (Src), 20 (Bcr-Abl) | K562 | 0.05 |

| Compound 8k | Src/Bcr-Abl | 8 (Src), 15 (Bcr-Abl) | K562 | 0.03 |

| SI306 | Src | - | GIN8, GIN28, GCE28 | 11.2, 7.7, 7.2 |

Table 2: Inhibitory Activity of Representative Aminopyrimidine Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Compound 15 | EGFR | 135 | MDA-MB-468 | 0.267 |

| Compound 16 | EGFR | 34 | MDA-MB-468 | 0.844 |

| Compound 13h | TAK1 | 27 | - | - |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(substituted-amino)-2-cyanobenzoate via Nucleophilic Aromatic Substitution

This protocol describes the nucleophilic aromatic substitution of the fluorine atom of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, piperazine derivative)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base (e.g., K₂CO₃)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Add the desired amine (1.1 - 1.5 eq) and a suitable base such as DIPEA (2.0 - 3.0 eq).

-

Add a suitable solvent, such as DMSO, to dissolve the reactants.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-(substituted-amino)-2-cyanobenzoate.

Protocol 2: Synthesis of a 4-Amino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This protocol outlines the cyclization of a Methyl 4-(substituted-amino)-2-cyanobenzoate intermediate with hydrazine to form the pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

-

Methyl 4-(substituted-amino)-2-cyanobenzoate (from Protocol 1)

-

Hydrazine hydrate

-

Ethanol or other suitable alcohol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the Methyl 4-(substituted-amino)-2-cyanobenzoate intermediate (1.0 eq) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (3.0 - 5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the 4-amino-pyrazolo[3,4-d]pyrimidine core structure.

Visualizations

Signaling Pathways

Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. The following diagrams illustrate two key pathways often targeted by kinase inhibitors.

Caption: PI3K/Akt Signaling Pathway.

Caption: Bcr-Abl Signaling Pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.

Caption: Experimental Workflow.

Application Notes and Protocols: Methyl 2-cyano-4-fluorobenzoate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-4-fluorobenzoate is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive cyano group, an ester functionality, and a fluorine atom which can act as a leaving group in nucleophilic aromatic substitution reactions, make it an ideal starting material for the construction of diverse and complex molecular architectures. These characteristics are particularly advantageous in medicinal chemistry and drug discovery, where the introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, such as quinazolines.

Core Applications: Synthesis of Fluorinated Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fluorine substituent at the 7-position of the quinazoline ring, derived from the 4-fluoro position of the starting benzoate, can further modulate the pharmacological profile of these molecules. Herein, we describe a general protocol for the synthesis of 7-fluoro-4-aminoquinazoline derivatives through a cyclocondensation reaction with guanidine.

Protocol 1: Synthesis of 7-Fluoro-4-aminoquinazoline from this compound and Guanidine

This protocol details a two-step one-pot synthesis of 7-fluoro-4-aminoquinazoline. The first step involves the formation of an intermediate through the reaction of this compound with guanidine, followed by in-situ cyclization to the final quinazoline product.

Reaction Scheme:

Figure 1: General workflow for the synthesis of 7-Fluoro-4-aminoquinazoline.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC)

Procedure:

-